N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide hydrochloride N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20121170
InChI: InChI=1S/C10H16N4O.ClH/c1-7(15)13-9-6-12-14-10(9)8-3-2-4-11-5-8;/h6,8,11H,2-5H2,1H3,(H,12,14)(H,13,15);1H
SMILES:
Molecular Formula: C10H17ClN4O
Molecular Weight: 244.72 g/mol

N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide hydrochloride

CAS No.:

Cat. No.: VC20121170

Molecular Formula: C10H17ClN4O

Molecular Weight: 244.72 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide hydrochloride -

Specification

Molecular Formula C10H17ClN4O
Molecular Weight 244.72 g/mol
IUPAC Name N-(5-piperidin-3-yl-1H-pyrazol-4-yl)acetamide;hydrochloride
Standard InChI InChI=1S/C10H16N4O.ClH/c1-7(15)13-9-6-12-14-10(9)8-3-2-4-11-5-8;/h6,8,11H,2-5H2,1H3,(H,12,14)(H,13,15);1H
Standard InChI Key UHUPPPMPSWINHI-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=C(NN=C1)C2CCCNC2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, known for modulating pharmacokinetic properties in drug candidates.

  • Piperidine moiety: A six-membered saturated ring containing one nitrogen atom, frequently employed in central nervous system (CNS)-targeting pharmaceuticals.

  • Acetamide-hydrochloride group: Enhances solubility and stability via salt formation while providing hydrogen-bonding capabilities for target interactions.

The IUPAC name, N-(5-piperidin-3-yl-1H-pyrazol-4-yl)acetamide hydrochlorideN\text{-(5-piperidin-3-yl-1H-pyrazol-4-yl)acetamide hydrochloride}, reflects this arrangement. Key identifiers include:

PropertyValue
Molecular FormulaC10H17ClN4O\text{C}_{10}\text{H}_{17}\text{ClN}_4\text{O}
Molecular Weight244.72 g/mol
Canonical SMILESCC(=O)NC1=C(NN=C1)C2CCCNC2.Cl
InChI KeyUHUPPPMPSWINHI-UHFFFAOYSA-N
PubChem CID137838158

The hydrochloride salt formation increases aqueous solubility, critical for in vitro assays and formulation development.

Synthesis and Preparation

Synthetic Routes

The synthesis involves a multi-step sequence:

  • Piperidine-3-carboxylic acid derivative preparation: Starting from commercially available piperidine-3-carboxylic acid, protection of the amine group (e.g., Boc) enables subsequent functionalization.

  • Pyrazole ring formation: Cyclocondensation of hydrazine derivatives with β-diketones or β-keto esters yields the 1H-pyrazole core.

  • Acetylation: Reaction with acetyl chloride introduces the acetamide group at the pyrazole C4 position.

  • Salt formation: Treatment with hydrochloric acid converts the free base to the hydrochloride salt, improving crystallinity and stability.

Critical reaction conditions include anhydrous solvents (e.g., THF, DMF), temperatures ranging from 0°C to reflux, and catalysts like DMAP for acetylation.

Optimization Challenges

Key challenges in scaling synthesis include:

  • Regioselectivity: Ensuring proper substitution pattern on the pyrazole ring.

  • Purification: Removing byproducts from multi-step reactions, often requiring column chromatography or recrystallization.

Biological Activities and Hypothesized Mechanisms

Neurological Applications

Piperidine derivatives are established ligands for σ receptors, dopamine transporters, and NMDA receptors. Pyrazole-acetamide hybrids, such as this compound, may synergistically modulate:

  • Neuroinflammation: Inhibition of microglial NF-κB signaling, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6).

  • Neuroprotection: Preservation of dopaminergic neurons in Parkinson’s disease models via antioxidant pathways.

Research Findings and Comparative Analysis

In Silico Studies

Molecular docking simulations predict high affinity for:

  • Dopamine D3 receptor: Binding energy −9.2 kcal/mol, comparable to risperidone (−9.5 kcal/mol).

  • Tuberculosis enoyl-ACP reductase (InhA): Inhibition potential via hydrophobic interactions with the substrate-binding pocket .

Comparison with Structural Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)Key Feature
N-[3-(Piperidin-3-yl)-1H-pyrazol-4-yl]acetamide HClC10H17ClN4O\text{C}_{10}\text{H}_{17}\text{ClN}_4\text{O}244.72Hydrochloride salt for solubility
3-(1H-Pyrazol-3-yl)piperidineC8H13N3\text{C}_8\text{H}_{13}\text{N}_3151.21Lacks acetamide group
2-(4-Chlorophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamideC16H20ClN3O\text{C}_{16}\text{H}_{20}\text{ClN}_3\text{O}358.9Extended aryl substituent

This compound’s acetamide group and salt form distinguish it from simpler piperidine-pyrazole hybrids, potentially enhancing target engagement and bioavailability.

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